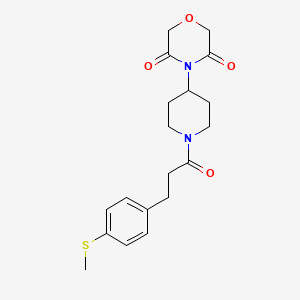

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-26-16-5-2-14(3-6-16)4-7-17(22)20-10-8-15(9-11-20)21-18(23)12-25-13-19(21)24/h2-3,5-6,15H,4,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZVCFEJACQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

Attachment of the Methylthio-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the piperidine ring.

Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions involving appropriate diols and amines.

Final Assembly: The final step involves coupling the piperidine and morpholine rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor growth by modulating key signaling pathways involved in cancer progression. This property is significant in the context of developing new cancer therapies.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The biological activity may be mediated through interactions with specific receptors or enzymes, including G Protein-Coupled Receptors (GPCRs), which are critical in various physiological processes. Furthermore, it may act as an inhibitor of histone deacetylases, which are important targets in cancer therapy due to their role in gene expression regulation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Reacting piperidine with appropriate alkyl halides under basic conditions.

- Acetylation : Introduction of the acetamide group through nucleophilic acyl substitution.

- Sulfonylation : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.

- Introduction of Methylthio Phenyl Group : This step enhances the compound's reactivity and potential biological activity.

Industrial Applications

The compound has potential applications in various industries:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical agents targeting diverse diseases.

- Material Science : Its unique chemical properties make it suitable for formulating advanced materials, including polymers and coatings.

- Bioconjugation Techniques : The compound plays a role in attaching biomolecules to surfaces or other molecules, essential for diagnostics and therapeutic applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

- A study published in MDPI explored its antitumor properties and identified specific signaling pathways that can be targeted for cancer therapy .

- Research focusing on neuroprotective effects demonstrated its ability to mitigate oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione: can be compared with other piperidine and morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule featuring a piperidine ring and a morpholine moiety. It has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 342.49 g/mol

Structural Features

The compound includes:

- A methylthio-substituted phenyl group , which may enhance lipophilicity and biological activity.

- A piperidine ring , known for its role in various pharmacologically active compounds.

- A morpholine ring , contributing to the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular signaling pathways, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may exhibit:

- Antitumor activity : Similar compounds have shown promise in inhibiting tumor cell proliferation and migration. For instance, studies on related piperidine derivatives suggest they can induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis .

- Enzyme inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes like acetylcholinesterase and urease, indicating potential applications in treating neurodegenerative diseases and infections .

Case Studies

-

Antitumor Effects :

- A study investigated the effects of piperidine derivatives on tumor cell lines, demonstrating that these compounds could significantly inhibit cell proliferation and induce apoptosis through oxidative stress mechanisms .

- The compound's ability to bind to NRF2 suggests it may disrupt cellular antioxidant responses, leading to increased susceptibility of cancer cells to oxidative damage.

- Cell Cycle Analysis :

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.

- Attachment of Methylthio Group : Often involves Friedel-Crafts acylation to introduce the methylthio-substituted phenyl group.

- Morpholine Synthesis : Conducted via nucleophilic substitution reactions.

- Final Assembly : Coupling of the piperidine and morpholine rings through appropriate linkers.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Contains piperidine and sulfonamide groups | Inhibits tumor cell proliferation; induces ferroptosis |

| Other Piperidine Derivatives | Varies in substituents | Exhibits enzyme inhibition; antitumor properties |

The unique combination of functional groups in this compound distinguishes it from other derivatives, suggesting a specific profile of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.